2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution reactions: Introduction of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups through nucleophilic substitution reactions.
Hydroxyethylation: Addition of the hydroxyethyl group under basic conditions.
Acylation: Formation of the final acetamide structure through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield 2-[2-(4-CHLOROPHENYL)-5-(2-OXOETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
- **2-[2-(4-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
- **2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H26ClN3O6 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26ClN3O6/c1-14-18(9-10-29)24(31)28(23(26-14)15-5-7-16(25)8-6-15)13-21(30)27-17-11-19(32-2)22(34-4)20(12-17)33-3/h5-8,11-12,29H,9-10,13H2,1-4H3,(H,27,30) |
InChI Key |
BEGWHPZMSJHWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CCO |
Origin of Product |
United States |
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